N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl](trifluoro)methanesulfonamide
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Description
N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl](trifluoro)methanesulfonamide is a useful research compound. Its molecular formula is C18H14ClF9N4O2S and its molecular weight is 556.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound belongs to the class of trifluoromethylpyridines, which are known for their wide range of biological activities . These activities are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The exact mode of action of this compound is currently unknown. It is believed that the compound interacts with its targets in a way that is influenced by the unique properties of the trifluoromethyl group and the pyridine ring
Biochemical Pathways
Trifluoromethylpyridines are known to have a broad range of applications in the agrochemical and pharmaceutical industries , suggesting that they may interact with a variety of biochemical pathways
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of compounds, often enhancing their metabolic stability and lipophilicity . This could potentially impact the bioavailability of the compound.
Result of Action
Given the wide range of applications of trifluoromethylpyridines , it is likely that this compound has multiple effects at the molecular and cellular level
Properties
IUPAC Name |
N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-(trifluoromethyl)phenyl]-1,1,1-trifluoromethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF9N4O2S/c19-12-7-11(17(23,24)25)9-29-15(12)32-5-3-31(4-6-32)14-2-1-10(16(20,21)22)8-13(14)30-35(33,34)18(26,27)28/h1-2,7-9,30H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBUHPOPVPNAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)NS(=O)(=O)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF9N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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